N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

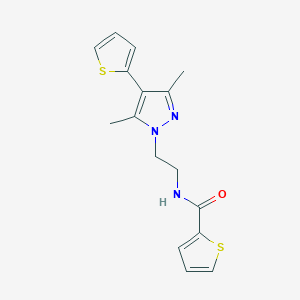

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with two methyl groups (3,5-positions), a thiophen-2-yl moiety (4-position), and an ethyl linker terminating in a thiophene-2-carboxamide group. This structure combines electron-rich thiophene rings with a pyrazole scaffold, which is frequently exploited in medicinal chemistry for its hydrogen-bonding and π-π stacking capabilities.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-11-15(13-5-3-9-21-13)12(2)19(18-11)8-7-17-16(20)14-6-4-10-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYELHBBABPOHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=CS2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to a class of nitrogen-rich heterocycles. Its unique structure, which features a pyrazole core and thiophene moiety, contributes to its diverse biological activities. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound’s molecular formula is , and its structure includes significant functional groups that influence its biological interactions. The synthesis typically involves multiple steps that optimize yield and purity, including cyclization reactions with hydrazines and subsequent modifications to introduce the thiophene and carboxamide groups.

Biological Activities

1. Anticancer Activity

Research has shown that compounds containing pyrazole and thiophene rings exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their effectiveness against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. In one study, compounds with similar structural features demonstrated IC50 values ranging from 29 μM to 73 μM, indicating significant anticancer potential .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3d | HeLa | 29 |

| 3d | MCF-7 | 73 |

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that pyrazole derivatives can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Compounds similar to this compound have shown promising results in reducing inflammation in animal models, with some derivatives achieving significant edema inhibition percentages compared to standard treatments like diclofenac .

3. Antimicrobial Properties

The presence of both pyrazole and thiophene rings enhances the compound's potential as an antimicrobial agent. Research indicates that these types of compounds can exhibit broad-spectrum activity against various pathogens by disrupting microbial membranes or inhibiting critical enzymatic pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activities or receptor binding through hydrogen bonding facilitated by the carboxamide group. Molecular docking studies suggest that structural features significantly influence binding affinity and specificity towards targets such as COX enzymes or cancer cell receptors.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound effectively inhibited cell proliferation in MCF-7 and HeLa cell lines.

- In Vivo Models : Animal studies assessing anti-inflammatory effects showed reduced paw edema in carrageenan-induced models when treated with pyrazole derivatives, indicating potential for therapeutic applications in inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

The compound features several key structural components:

- Pyrazole Ring : This five-membered ring is known for its diverse biological activities.

- Thiophene Ring : A sulfur-containing five-membered ring that contributes to the compound's chemical properties.

- Carboxamide Group : Enhances solubility and biological interaction.

The molecular formula is with a molecular weight of approximately 380.5 g/mol.

Chemistry

In the realm of chemistry, N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel synthetic methodologies.

Biology

The compound has been investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Mechanisms of Action :

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can bind to various receptors, altering cellular signaling pathways and influencing physiological responses.

Medical Applications

In medical research, this compound is studied for its therapeutic potential against various diseases. Researchers are particularly interested in its anti-inflammatory, analgesic, and antimicrobial properties, which are common among compounds with similar structures.

Anti-inflammatory Activity

A study demonstrated the anti-inflammatory effects of thiophene-containing compounds similar to this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Antimicrobial Properties

Another case study explored the antimicrobial activity of related pyrazole derivatives. The findings revealed that these compounds exhibited notable activity against several bacterial strains, indicating their potential use in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison:

Key Observations

Substituent Effects :

- The 3,5-dimethyl groups on the pyrazole ring in the target compound and ’s analog enhance hydrophobicity compared to the ester (Compound 4) or dione (Compound 5) substituents. This could improve membrane permeability but reduce aqueous solubility .

- The 4-thiophen-2-yl group in the target compound introduces a planar aromatic system, favoring π-π interactions, whereas the nitro group in ’s analog may confer electrophilic reactivity or hydrogen-bond acceptor properties .

Linker Flexibility: The ethyl linker in the target compound allows greater rotational freedom compared to the rigid acetyl-aminoethyl linker in ’s analog. This flexibility may optimize binding in sterically demanding environments .

Synthetic Feasibility :

- Yields for analogs in range from 64–74%, suggesting that similar synthetic routes (e.g., condensation reactions with thiophene precursors) could be applicable to the target compound. However, steric hindrance from the 3,5-dimethyl groups might reduce reaction efficiency .

Thermal Stability :

- Compounds with rigid backbones (e.g., Compound 5) exhibit higher melting points (~210°C), whereas flexible analogs (e.g., Compound 4) melt at lower temperatures (~114°C). The target compound’s melting point is likely intermediate due to partial rigidity from the pyrazole-thiophene conjugation .

Q & A

Q. Answer :

- Key Steps :

- Condensation of thiophene-2-carboxamide derivatives with substituted pyrazoles (e.g., 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole) using ethanol as a solvent under reflux .

- Purification via crystallization from DMF or ethanol/water mixtures, achieving yields of 65–76% .

- Critical parameters: stoichiometric control of ethyl acetoacetate derivatives and reaction time (typically 7–20 hours) to avoid byproducts like hydrazones or uncyclized intermediates .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Q. Answer :

- Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance solubility of intermediates, as seen in triazepine derivatives (e.g., 7a-c, 76% yield) .

- Catalysis : Introduce iodine and triethylamine for cyclization, as demonstrated in thiadiazole synthesis, to accelerate ring closure and reduce side reactions .

- Temperature Control : Lower reaction temperatures (40°C) for sensitive intermediates to prevent decomposition, as observed in benzoimidazo-triazolone derivatives .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Q. Answer :

- Analytical Methods :

- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1720 cm⁻¹, NH at ~3300 cm⁻¹) and heterocyclic C-S-C bonds (600–700 cm⁻¹) .

- NMR : Use ¹H and ¹³C NMR to resolve methyl groups (δ 2.03 ppm for CH₃) and aromatic protons (δ 7.18–8.37 ppm for thiophene/pyrazole) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 348.44 for related analogs) and fragmentation patterns .

Advanced: How can discrepancies in NMR data for this compound be resolved when confirming its structure?

Q. Answer :

- Troubleshooting Approaches :

- Solvent Effects : Compare experimental data with computational predictions (DFT) to account for solvent-induced shifts, particularly in DMSO-d₆ or CDCl₃ .

- Impurity Analysis : Use column chromatography or preparative TLC to isolate pure fractions if split peaks (e.g., δ 7.85–7.87 ppm for CH=CH) suggest stereoisomers or hydrazone byproducts .

- 2D NMR : Employ COSY or HSQC to assign overlapping signals in crowded aromatic regions (e.g., δ 7.25–7.45 ppm for substituted thiophenes) .

Basic: What are the key steps in the purification of this compound post-synthesis?

Q. Answer :

- Purification Workflow :

- Filtration : Remove insoluble byproducts after cooling the reaction mixture to 0–5°C .

- Crystallization : Use ethanol/water (4:1) or DMF to isolate high-purity crystals (e.g., 76% yield for 7b, m.p. 160–162°C) .

- Washing : Rinse with cold ethanol to eliminate unreacted starting materials (e.g., excess hydrazides) .

Advanced: How can computational chemistry aid in the design of derivatives based on this compound?

Q. Answer :

- Computational Tools :

- Molecular Docking : Predict binding interactions with biological targets (e.g., kinases) using pyrazole-thiophene scaffolds as pharmacophores .

- DFT Studies : Optimize geometries to evaluate steric effects from 3,5-dimethyl substituents on pyrazole reactivity .

- SAR Analysis : Model electronic effects of substituents (e.g., nitro groups) on thiophene’s electron density to guide synthetic modifications .

Basic: What solvents and reaction conditions are optimal for synthesizing intermediates of this compound?

Q. Answer :

- Recommended Conditions :

- Solvents : Ethanol for condensation steps (low toxicity, high boiling point), DMF for cyclization (polar aprotic) .

- Temperature : Reflux (70–80°C) for hydrazone formation; room temperature for sensitive intermediates prone to decomposition .

- Catalysts : Triethylamine for deprotonation in cyclization (e.g., triazepine derivatives) .

Advanced: What are the challenges in synthesizing the pyrazole-thiophene hybrid structure, and how can they be addressed?

Q. Answer :

- Challenges & Solutions :

- Steric Hindrance : Use bulky substituents (e.g., 4-chlorophenyl in 3b) to direct regioselectivity during pyrazole formation .

- Byproduct Formation : Monitor reaction progress via TLC to terminate reactions before over-cyclization (e.g., thieno-triazepines vs. thiazolidinones) .

- Low Yields : Optimize stoichiometry (e.g., 1:1.2 ratio of carboxamide to pyrazole) and employ microwave-assisted synthesis for faster kinetics .

Basic: What analytical data (e.g., NMR, IR) are critical for confirming the presence of the thiophene and pyrazole rings?

Q. Answer :

- Diagnostic Peaks :

Advanced: How to address low yields in the final coupling step of the synthesis?

Q. Answer :

- Mitigation Strategies :

- Coupling Agents : Use EDCI/HOBt for amide bond formation between thiophene-carboxamide and pyrazole-ethylamine .

- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .

- Workup Refinement : Employ gradient crystallization (DMF → ethanol) to recover unreacted starting materials for reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.